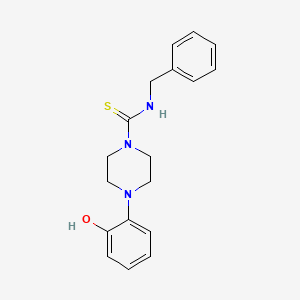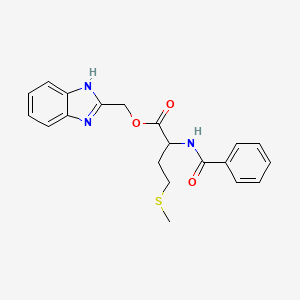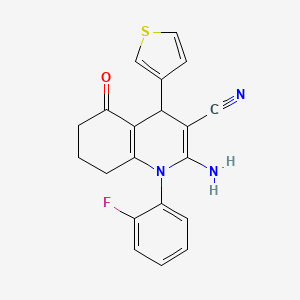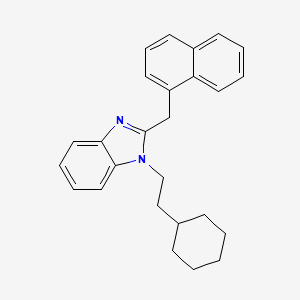![molecular formula C17H14Cl2N2O2S B11504380 3-(2,5-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B11504380.png)
3-(2,5-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-DICHLOROPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DICHLOROPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the 2,5-Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Propanoic Acid Moiety: This can be done through alkylation reactions followed by oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings may undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(2,5-DICHLOROPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including:
Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulating receptor activity by acting as agonists or antagonists.
Pathways: Affecting signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-DICHLOROPHENYL)-1H-BENZIMIDAZOLE: Another benzodiazole derivative with similar structural features.
5-METHYL-1H-BENZIMIDAZOLE-2-THIOL: Shares the benzimidazole core and sulfur functionality.
Uniqueness
3-(2,5-DICHLOROPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzodiazole derivatives.
Propriétés
Formule moléculaire |
C17H14Cl2N2O2S |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
3-(2,5-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-9-2-5-13-14(6-9)21-17(20-13)24-15(16(22)23)8-10-7-11(18)3-4-12(10)19/h2-7,15H,8H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
GPIXLZMBKNGRSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)SC(CC3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B11504298.png)


![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11504307.png)
![S-{(4Z)-4-[(2-hydroxy-7-methylquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate](/img/structure/B11504309.png)

![2-chloro-N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11504313.png)
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11504315.png)
![9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl-](/img/structure/B11504316.png)
![N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B11504318.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-N'-sec-butyl-6-(2,2,2-trifluoro-ethoxy)-[1,3,5]triazine-2,4-diamine](/img/structure/B11504338.png)

![1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea](/img/structure/B11504373.png)
